molecular formula C15H24FNO3Si B8466247 3-((tert-Butyldimethylsilyl)oxy)-4-fluoro-N-methoxy-N-methylbenzamide

3-((tert-Butyldimethylsilyl)oxy)-4-fluoro-N-methoxy-N-methylbenzamide

Cat. No.: B8466247
M. Wt: 313.44 g/mol
InChI Key: MMIQVUGLHQDMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((tert-Butyldimethylsilyl)oxy)-4-fluoro-N-methoxy-N-methylbenzamide is a useful research compound. Its molecular formula is C15H24FNO3Si and its molecular weight is 313.44 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H24FNO3Si

Molecular Weight

313.44 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-4-fluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C15H24FNO3Si/c1-15(2,3)21(6,7)20-13-10-11(8-9-12(13)16)14(18)17(4)19-5/h8-10H,1-7H3

InChI Key

MMIQVUGLHQDMAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C(=O)N(C)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-3-hydroxy-N-methoxy-N-methylbenzamide (1.90 g, 9.55 mmol) in DMF (8 mL) was added imidazole (740 mg, 10.8 mmol) and TBDMSCl (1.62 g, 10.8 mmol) at room temperature. The reaction mixture was stirred for 48 h and quenched with saturated NaHCO3. The solution was extracted with ether (3×) and the combined ether portions were washed with LiCl (10%), dried over Na2SO4, filtered and concentrated. The resulting colorless oil was purified by ISCO chromatography (120 g column) using hexanes/EtOAc (0-100% over 30 min) to give 3-(tert-butyldimethylsilyloxy)-4-fluoro-N-methoxy-N-methylbenzamide (RT=10-12 minutes) as a colorless oil (2.00 g, 67% yield). LCMS: RT=2.06 min [M+H] 314.22 (Phenomenex Luna C18 column, 4.6×30 mm eluting with 10-90% MeOH/H2O over 2 minutes containing 0.1% TFA; 5 mL/min, monitoring at 220 nm); NMR: 400 MHz 1H (CDCl3) 7.26 ppm, 2H, m; 7.02 ppm, 1H, m; 3.50 ppm, 3H, s; 3.31 ppm, 3H, s; 0.97 ppm, 9H, s, 0.16 ppm, 6H, s.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
740 mg
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

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